4-Ethoxy-1-(piperidine-2-carbonyl)piperidine

Overview

Description

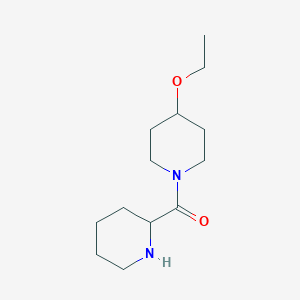

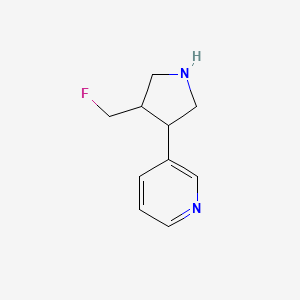

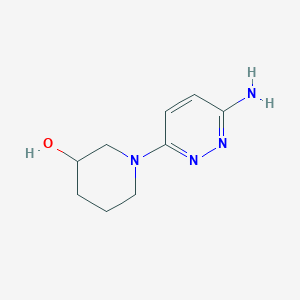

“4-Ethoxy-1-(piperidine-2-carbonyl)piperidine” is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol. It is related to Ethyl 4-oxo-1-piperidinecarboxylate, which is also known as 1-Carbethoxy-4-piperidone or 1-Ethoxycarbonyl-4-piperidone .

Molecular Structure Analysis

The molecular structure of “4-Ethoxy-1-(piperidine-2-carbonyl)piperidine” can be represented by the SMILES stringCCOC(=O)N1CCC(=O)CC1 . This indicates that the molecule contains a piperidine ring with an ethoxy group and a carbonyl group attached. Chemical Reactions Analysis

While specific chemical reactions involving “4-Ethoxy-1-(piperidine-2-carbonyl)piperidine” are not detailed in the literature, piperidine derivatives are known to play a significant role in numerous chemical reactions and industrial processes .Scientific Research Applications

Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Pharmacological Applications

Piperidine derivatives have a wide range of pharmacological applications . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological Evaluation of Potential Drugs

The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety have been covered . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

mRNA Therapeutics

Piperidine-based lipids have been used to improve the long-term storage stability of mRNA/Lipid Nanoparticles (LNPs) at refrigeration temperature as a liquid formulation . This has significant implications for the development of mRNA therapeutics .

In Vivo mRNA Delivery

Lipid nanoparticles (LNPs) have emerged as promising platforms for efficient in vivo mRNA delivery . Piperidine-based lipids play a vital role in encapsulating the mRNA and promoting its escape from the endosome .

Biosynthesis of Natural Alkaloids

Piperidine derivatives play a key role in the biosynthesis of natural alkaloids . They serve as common intermediates giving rise to a variety of piperidine-based natural alkaloids .

properties

IUPAC Name |

(4-ethoxypiperidin-1-yl)-piperidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-2-17-11-6-9-15(10-7-11)13(16)12-5-3-4-8-14-12/h11-12,14H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWDGTABALUVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCN(CC1)C(=O)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-1-(piperidine-2-carbonyl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethyl-2-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1488474.png)

![1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine](/img/structure/B1488477.png)